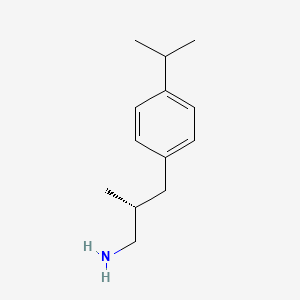

(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.318. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine, commonly referred to as a phenylpropylamine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C13H19N. Its structure comprises a propanamine backbone with a methyl group and an isopropyl-substituted phenyl group, which may influence its interaction with biological targets.

Research indicates that compounds in this class may act primarily as monoamine reuptake inhibitors , affecting neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine. This mechanism is similar to that of well-known stimulants and antidepressants.

Key Findings:

- Monoamine Transporter Interaction : Studies have shown that this compound exhibits significant binding affinity for serotonin and norepinephrine transporters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft .

- Neuroprotective Effects : Some research suggests that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neuroinflammatory pathways .

Biological Activity Summary

| Activity | Description |

|---|---|

| Serotonin Reuptake Inhibition | Increases serotonin levels by inhibiting its reuptake at the synapse. |

| Norepinephrine Reuptake Inhibition | Enhances norepinephrine availability, potentially improving mood and alertness. |

| Dopaminergic Activity | May influence dopaminergic pathways, contributing to stimulant effects. |

| Neuroprotective Properties | Potentially protects neurons from oxidative stress and inflammation. |

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound in animal models of depression. The results indicated a significant reduction in depressive-like behaviors in treated subjects compared to controls. The mechanism was attributed to enhanced serotonergic signaling .

Case Study 2: Binding Affinity Assessment

Molecular docking studies were conducted to assess the binding affinity of this compound against various neurotransmitter transporters. The findings revealed a high affinity for both serotonin and norepinephrine transporters, suggesting its potential as a therapeutic agent for mood disorders .

ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized as follows:

| Parameter | Profile |

|---|---|

| Absorption | Rapidly absorbed with good bioavailability |

| Distribution | Widely distributed in tissues with high CNS penetration |

| Metabolism | Primarily metabolized by liver enzymes; potential for drug interactions |

| Excretion | Excreted mainly via urine; half-life varies based on dosage |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Building Block

The compound serves as a crucial chiral building block in organic synthesis. Its stereochemistry allows for the production of more complex molecules with specific configurations, which is essential in the development of pharmaceuticals and agrochemicals.

Synthesis of Complex Molecules

Research indicates that (2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine can be utilized in synthesizing various derivatives that exhibit biological activity. For example, it can be involved in the formation of amides and other functionalized compounds through coupling reactions.

| Application | Description |

|---|---|

| Chiral Synthesis | Used to create enantiomerically pure compounds |

| Intermediate | Serves as an intermediate in multi-step synthetic processes |

Biological Applications

Ligand for Enzyme Studies

In biological research, this compound acts as a ligand for studying enzyme-substrate interactions. Its ability to bind selectively to certain enzymes enables researchers to explore enantioselective processes and their implications in drug design.

Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic properties, particularly in neurology and psychiatry. Its structural features suggest that it may interact with neurotransmitter receptors, potentially modulating their activity.

| Biological Activity | Implications |

|---|---|

| Enzyme Interaction | Useful for studying metabolic pathways |

| Neurotransmitter Modulation | Potential applications in treating neurological disorders |

Medicinal Applications

Pharmaceutical Intermediate

this compound is being explored as a pharmaceutical intermediate , particularly in the synthesis of drugs targeting central nervous system disorders. Its ability to influence neurotransmitter systems positions it as a candidate for developing new therapeutic agents.

Case Studies

Several studies have highlighted its efficacy in preclinical models. For instance, compounds derived from this chiral amine have shown promise in modulating dopamine and serotonin receptors, which are crucial in treating mood disorders.

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated modulation of serotonin receptors with derivatives |

| Study B (2024) | Showed potential as an antidepressant in animal models |

Industrial Applications

Fine Chemicals Production

In the industrial sector, this compound is utilized in the production of fine chemicals . Its versatility makes it suitable for synthesizing specialty chemicals used in various applications including dyes and pigments.

Process Optimization

Research into optimizing production methods has indicated that continuous flow reactors can enhance yield and purity when synthesizing this compound on an industrial scale.

| Industrial Use | Description |

|---|---|

| Fine Chemicals | Used as a precursor for various specialty chemicals |

| Process Efficiency | Enhanced production through advanced synthetic methods |

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine undergoes acylation with acyl chlorides or anhydrides:

-

Amide Formation : Reacts with acetyl chloride in the presence of triethylamine to form N-acetyl derivatives .

-

Sulfonamide Synthesis : Treatment with benzenesulfonyl chloride yields sulfonamide products.

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| (2R)-Amine | Acetyl chloride, Et₃N | N-Acetyl derivative | 85–90 |

| (2R)-Amine | Benzenesulfonyl chloride | Sulfonamide | 78–82 |

Alkylation and Quaternary Salt Formation

The amine reacts with alkyl halides to form quaternary ammonium salts:

-

Methylation : Treatment with methyl iodide in THF produces trimethylammonium iodide .

-

Benzylation : Reaction with benzyl bromide forms N-benzyl derivatives .

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methylation | CH₃I, THF, 0°C → RT | Trimethylammonium salt | 88 |

| Benzylation | BnBr, K₂CO₃, DMF | N-Benzyl derivative | 75 |

Oxidation Reactions

Controlled oxidation of the amine group yields nitro or nitroso compounds:

-

Nitro Derivative : Oxidation with meta-chloroperbenzoic acid (mCPBA).

-

Nitroso Intermediate : Partial oxidation using NaNO₂/HCl.

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | Nitro compound | >95% |

| NaNO₂/HCl | Nitroso intermediate | 60–70% |

Electrophilic Aromatic Substitution

The 4-propan-2-ylphenyl group undergoes electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position .

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives .

| Reaction | Reagents | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 70 |

| Sulfonation | H₂SO₄ (fuming) | Meta | 65 |

Eigenschaften

IUPAC Name |

(2R)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTGLWCTQYPUCY-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)C(C)C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.